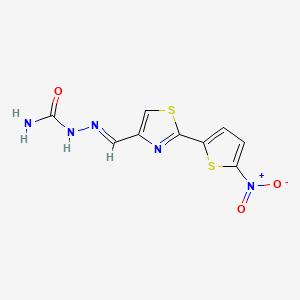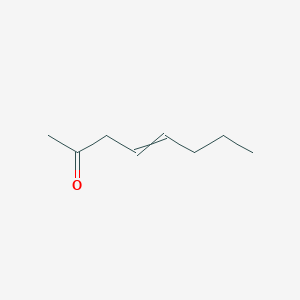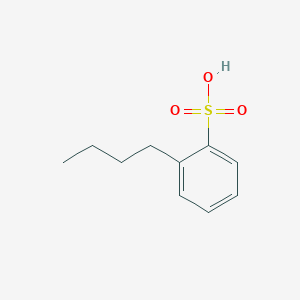
Benzenesulfonic acid, butyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonic acid, butyl- is an organosulfur compound that belongs to the class of aromatic sulfonic acids. It is characterized by the presence of a butyl group attached to the benzenesulfonic acid moiety. This compound is known for its strong acidic properties and is widely used in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzenesulfonic acid, butyl- can be synthesized through the sulfonation of butylbenzene using concentrated sulfuric acid. The reaction typically involves heating butylbenzene under reflux with concentrated sulfuric acid for several hours. This process introduces the sulfonic acid group (-SO3H) into the aromatic ring of butylbenzene .
Industrial Production Methods: In industrial settings, the production of benzenesulfonic acid, butyl- often involves continuous sulfonation processes. One common method is the Monsanto process, which uses oleum (a solution of sulfur trioxide in sulfuric acid) to achieve sulfonation. This method allows for efficient and large-scale production of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Benzenesulfonic acid, butyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: Electrophilic aromatic substitution reactions are common, where the sulfonic acid group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sulfur trioxide and fuming sulfuric acid are often employed for sulfonation reactions.
Major Products: The major products formed from these reactions include various sulfonic acid derivatives, sulfonamides, and sulfonyl chlorides .
Wissenschaftliche Forschungsanwendungen
Benzenesulfonic acid, butyl- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of benzenesulfonic acid, butyl- involves its strong acidic properties, which allow it to act as a proton donor in various chemical reactions. The sulfonic acid group (-SO3H) is highly polar and can participate in hydrogen bonding and electrostatic interactions. These properties enable the compound to interact with molecular targets and pathways, facilitating reactions such as electrophilic aromatic substitution .
Vergleich Mit ähnlichen Verbindungen
Benzenesulfonic acid: The simplest aromatic sulfonic acid, lacking the butyl group.
p-Toluenesulfonic acid: Contains a methyl group instead of a butyl group.
Sulfanilic acid: Aniline derivative with a sulfonic acid group.
Uniqueness: Benzenesulfonic acid, butyl- is unique due to the presence of the butyl group, which imparts distinct chemical and physical properties. This structural variation can influence the compound’s solubility, reactivity, and interaction with other molecules, making it suitable for specific applications where other sulfonic acids may not be as effective .
Eigenschaften
CAS-Nummer |
31093-97-7 |
|---|---|
Molekularformel |
C10H14O3S |
Molekulargewicht |
214.28 g/mol |
IUPAC-Name |
2-butylbenzenesulfonic acid |
InChI |
InChI=1S/C10H14O3S/c1-2-3-6-9-7-4-5-8-10(9)14(11,12)13/h4-5,7-8H,2-3,6H2,1H3,(H,11,12,13) |
InChI-Schlüssel |
QFNSAOSWJSCHID-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=CC=C1S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


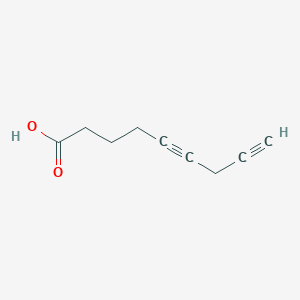

![1,5a,7a,10a-Tetramethyl-8-(6-methylheptan-2-yl)hexadecahydro-3h-cyclopenta[5,6]naphtho[2,1-c]oxepin-3-one](/img/structure/B14690059.png)
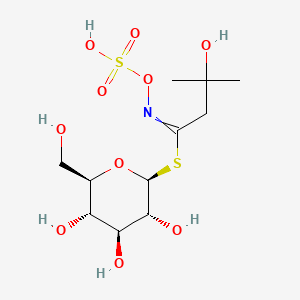
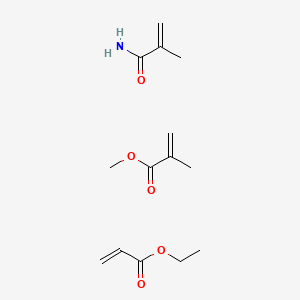

![[2-methyl-2-(propan-2-ylcarbamoyloxymethyl)pentyl]-propanoylcarbamic acid](/img/structure/B14690095.png)
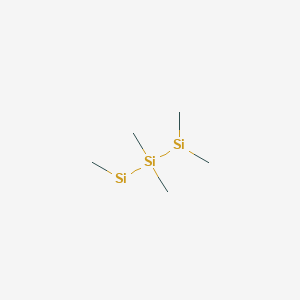
![nonacyclo[18.14.2.02,11.04,9.012,36.013,18.021,26.027,35.029,34]hexatriaconta-1(35),2,4,6,8,10,12(36),13,15,17,19,21,23,25,27,29,31,33-octadecaene](/img/structure/B14690099.png)



